2-(4-chlorophenoxy)-2-methyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)propanamide
Description
Properties
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2S/c1-19(2,25-15-7-5-14(20)6-8-15)18(24)21-10-12-23-11-9-16(22-23)17-4-3-13-26-17/h3-9,11,13H,10,12H2,1-2H3,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZDWDBGISSBOKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCCN1C=CC(=N1)C2=CC=CS2)OC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-chlorophenoxy)-2-methyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)propanamide , also known by its CAS number 1448057-00-8 , is a synthetic molecule that has garnered attention for its potential biological activities. This article aims to provide a detailed examination of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 427.91 g/mol . The structure features a chlorophenoxy group, a thiophene ring, and a pyrazole moiety, which are significant in conferring biological activity.
Antifungal Activity
Recent studies have indicated that compounds containing thiophene and pyrazole derivatives exhibit notable antifungal properties. For instance, related compounds have shown significant efficacy against various fungal pathogens, such as Pseudoperonospora cubensis (cucumber downy mildew). The fungicidal activity was quantified using the effective concentration (EC50) values, where lower values indicate higher efficacy.
| Compound | EC50 (mg/L) | Comparison |
|---|---|---|
| This compound | TBD | TBD |
| Compound 4f | 1.96 | Superior to commercial fungicides |
| Diflumetorim | 21.44 | - |
| Flumorph | 7.55 | - |
The data suggests that compounds similar to 4f , which contains a thiophene ring, exhibit promising antifungal activity, indicating potential for This compound in agricultural applications.
The mechanisms by which these compounds exert their antifungal effects may involve:
- Inhibition of Fungal Cell Wall Synthesis : Compounds may interfere with the biosynthesis of chitin or glucan in the fungal cell wall.
- Disruption of Membrane Integrity : Alterations in membrane permeability can lead to cell lysis.
- Inhibition of Key Enzymatic Pathways : Targeting specific enzymes involved in metabolic pathways critical for fungal survival.
Study 1: Efficacy Against Cucumber Downy Mildew
In a greenhouse study, the compound was tested against cucumber downy mildew with promising results. The formulation exhibited control efficacies exceeding those of traditional fungicides at comparable concentrations.
Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship analysis was conducted on various derivatives of thiophene and pyrazole compounds. The results indicated that modifications to the side chains significantly influenced biological activity, particularly in terms of antifungal potency.
Comparison with Similar Compounds
Core Propanamide Derivatives
- 2-Chloro-N-(4-methyl-1,3-thiazol-2-yl)propanamide (CAS: 928712-82-7) Structure: Similar propanamide core but substituted with a chloro group and a thiazole ring. Properties: Molecular weight = 204.68 g/mol, XLogP3 = 1.9, high topological polar surface area (70.2 Ų) due to hydrogen-bonding groups .
- Ethyl 2-(2-(3-(1-(4-fluorophenyl)-1H-indazol-5-yl)-2,2-dimethyl-3-phenylpropanamido)thiazol-4-yl)acetate (CAS: 1025760-15-9) Structure: Branched propanamide with indazole and thiazole motifs. Comparison: The ethyl ester and indazole groups enhance lipophilicity (higher XLogP) but may reduce metabolic stability compared to the target compound’s chlorophenoxy group .
Thiophene- and Pyrazole-Containing Analogs
- 2-(2-Phenyl-1,3-thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide (CAS: 851623-62-6) Structure: Combines thiophene and thiazole rings with an acetamide linker.
- Synthesis: Produced via condensation of 1H-pyrazol-3-amine, thiophene-2-carbaldehyde, and methyl/ethyl 2-(4-methylphenoxy)acetate . Comparison: The methylphenoxy group in this compound may exhibit weaker electron-withdrawing effects compared to the target’s 4-chlorophenoxy substituent, altering receptor affinity.
Pharmacologically Relevant Derivatives
- N-(4-Fluorophenyl)-2-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide Structure: Piperidine-linked propanamide with fluorophenyl and phenylethyl groups. Comparison: The piperidine moiety in this compound suggests central nervous system activity, whereas the target’s pyrazole-thiophene system may favor kinase or enzyme inhibition.
Key Data Table: Structural and Physicochemical Properties
Research Findings and Implications
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
